molecular formula C8H6N2 B143731 Phthalazine CAS No. 253-52-1

Phthalazine

Cat. No. B143731
CAS RN: 253-52-1
M. Wt: 130.15 g/mol
InChI Key: LFSXCDWNBUNEEM-UHFFFAOYSA-N
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Description

Phthalazine is a nitrogen-containing heterocycle that has been recognized for its structural and pharmacological versatility. It serves as a pharmacophoric feature in various drugs with a wide range of pharmacological activities, including antidiabetic, anticancer, antihypertensive, antithrombotic, anti-inflammatory, analgesic, antidepressant, and antimicrobial properties. The significance of phthalazine in drug discovery is well-documented in both patented and non-patented literature, indicating its potential as a potent scaffold in the development of novel therapeutic agents .

Synthesis Analysis

The synthesis of phthalazine derivatives has been explored through various methods. For instance, 4-benzylamino-1-chloro-6-substituted phthalazines have been synthesized and shown to possess inhibitory activity toward phosphodiesterase 5 (PDE5), with some derivatives demonstrating potent vasorelaxant effects . Additionally, environmentally friendly and efficient procedures have been developed for the synthesis of phthalazine-trione derivatives using multicomponent reactions, highlighting the use of green solvents and catalysts . A novel ortho-phthalimide-functionalized benzoxazine monomer containing an ortho-nitrile group has also been synthesized, showcasing the potential for smart chemistry in creating materials with low flammability .

Molecular Structure Analysis

The molecular structure of phthalazine and its derivatives has been confirmed using various spectroscopic methods. For example, the structure of a novel ortho-phthalimide-functionalized benzoxazine monomer was confirmed by 1H and 13C NMR, FT-IR spectroscopy, and HMQC, which identifies local proton-carbon proximities . The structures of novel 1,2,4-triazolo[3,4-a] phthalazine derivatives were determined through a series of synthetic steps starting from phthalic anhydride, with most derivatives showing inhibitory activity against Staphylococcus aureus .

Chemical Reactions Analysis

Phthalazine derivatives have been involved in various chemical reactions. For instance, the reaction of fullerene C60 with phthalazine in the solid state using high-speed vibration-milling resulted in a dimeric derivative, which underwent intramolecular [2 + 2] cycloaddition to give a new C60 dimer . The synthesis of 1,3-dihydropyrazolo[3,4,5-de]phthalazines has also been developed, providing access to a novel type of heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of phthalazine derivatives have been studied extensively. For example, the synthesized ortho-phthalimide-functionalized benzoxazine monomer exhibited high thermal stability and low flammability, with an extremely high Td5 temperature and a high char yield value . The electrochemical, electrochromic, and electrical properties of novel s-triazine bridged trinuclear phthalocyanines have been investigated, revealing insights into their conductive behavior and electrochromic properties . Additionally, the solvent-free synthesis of 2H-indazolo[2,1-b]phthalazine-triones using a green polymeric catalyst demonstrated the potential for environmentally friendly synthetic methods .

Scientific Research Applications

1. Versatility in Medicinal Chemistry

Phthalazine is a nitrogen-containing heterocycle that has garnered attention from medicinal chemists for its structural and pharmacological versatility. It serves as a pharmacophoric feature in various drugs exhibiting a range of pharmacological activities, such as antidiabetic, anticancer, antihypertensive, antithrombotic, anti-inflammatory, analgesic, antidepressant, and antimicrobial activities. This versatility makes it a potent scaffold in drug discovery (Sangshetti et al., 2019).

2. Application in Cancer Research

Phthalazine derivatives have been studied extensively for their potential as EGFR inhibitors in the treatment of hepatocellular carcinoma. These derivatives, synthesized through the drug extension strategy, have shown promising antiproliferative activity both in vitro and in vivo against cancer cells (Boraei et al., 2019).

3. Role in Corrosion Inhibition

In the field of material science, phthalazine derivatives, including phthalazine (PT), phthalazone (PTO), and phthalhydrazide (PTD), have been evaluated for their efficacy in inhibiting the corrosion of mild steel in acidic environments. These studies provide insights into the protective capabilities of phthalazine derivatives in industrial applications (Musa et al., 2012).

4. Phthalazine in Drug Synthesis

Phthalazine derivatives are used as building blocks in the synthesis of new molecules with heterocyclic structures, which are significant in medicinal chemistry for developing new pharmacologically potent molecules (Singh & Kumar, 2019).

5. Therapeutic Applications

Phthalazine compounds, along with pyridazinones, have shown a wide spectrum of pharmacological activities and therapeutic applications. They represent a new path for researchers to develop novel classes of molecules with better therapeutic profiles (Asif, 2015).

6. Anticancer Agents and Topo II Inhibition

A novel series of phthalazine derivatives have been designed as Topo II inhibitors and DNA intercalators. These compounds demonstrated potent cytotoxic activity and Topo II inhibitory activities, indicating their potential as anticancer agents (Khalifa et al., 2021).

Safety And Hazards

Direct exposure to Phthalazine may lead to skin, eye, or respiratory irritation. It is, therefore, crucial to adhere to safety measures when dealing with this compound. These include the use of personal protective equipment and operating in a well-ventilated environment to avoid inhaling fumes or dust .

Future Directions

Phthalazines have been recognized as remarkable structural leads in medicinal chemistry due to their wide application in pharmaceutical and agrochemical industries. The discovery of new structural leads offers the promise of improving treatments for various tropical diseases such as tuberculosis, leishmaniasis, malaria, Chagas disease, among many others including various cancers, atherosclerosis, HIV, inflammatory, and cardiovascular diseases .

properties

IUPAC Name

phthalazine
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InChI

InChI=1S/C8H6N2/c1-2-4-8-6-10-9-5-7(8)3-1/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LFSXCDWNBUNEEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=NN=CC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9049407
Record name Phthalazine
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Molecular Weight

130.15 g/mol
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Physical Description

Pale yellow solid; [Merck Index] Yellow crystalline solid; [Sigma-Aldrich MSDS]
Record name Phthalazine
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Product Name

Phthalazine

CAS RN

253-52-1
Record name Phthalazine
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Synthesis routes and methods I

Procedure details

Lithium hexamethyldisilazide (1.0M solution in hexane) (0.22 ml, 1.10 mmol) was added to stirred solution of 3-hydroxymethyl-1-methyl-1,2,4-triazole (90 mg, 0.79 mmol) prepared using the conditions of Itoh and Okongi, EP-A-421210) in N,N-dimethylformamide (10 ml) at −10° C. under nitrogen, and the mixture stirred for 0.25 h. After this time, Intermediate 6 (100 mg, 0.53 mmol) was added and the mixture stirred at −10° C. for 0.5 h and then room temperature overnight. Water was added to the reaction mixture and the resulting precipitate filtered off and recrystallised from dichloromethane/ethyl acetate to give the title-phthalazine (55 mg, 27%), mp 221-223° C.; 1H NMR (360 MHz, CDCl3) δ 1.54 (3H, t, J=10.2 Hz; CH3), 3.96 (3H, s, CH3), 4.47 (2H, q, J=10.2 Hz, CH2), 5.71 (2H, s, CH2), 6.26 (1H, s, Ar—H), 7.79 (1H, m, Ar—H), 7.94 (1H, m, Ar—H), 8.08 (1H, s, Ar—H), 8.25 (1H, d, J=11.0 Hz, Ar—H), 8.70 (1H, d, J=8.1 Hz, Ar—H); MS (ES+) m/e 393 [MH]+; Anal. Found. C, 54.87; H, 3.91; N, 28.27; C18H16N8O3 requires C, 55.09; H, 4.11; N, 28.55%.
Quantity
0.22 mL
Type
reactant
Reaction Step One
Quantity
90 mg
Type
reactant
Reaction Step Two
[Compound]
Name
A-421210
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Intermediate 6
Quantity
100 mg
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Six
Yield
27%

Synthesis routes and methods II

Procedure details

A mixture of the preceding hydrazoic acid (798 mg, 3.91 mmol), 1,4-dichlorophthalazine (778 mg, 3.91 mmol) and triethylamine (0.54 ml, 3.9 mmol) in xylene (28 ml) was heated at reflux under nitrogen for 20.5 h. The mixture was cooled to room temperature, the solvent evaporated in vacuo and the residue partitioned between dichloromethane and water. The aqueous was separated and re-extracted with dichloromethane (×2). The combined extracts were dried (MgSO4), evaporated in vacuo and the residue chromatographed on silica gel eluting with ethyl acetate, then 5% methanol/dichloromethane to afford the title-phthalazine (77 mg, 6%), 1H NMR (360 MHz, CDCl3/d6-DMSO) δ 7.51 (1H, m, Ar—H), 7.55 (1H, s, Ar—H), 7.99 (1H, m, Ar—H), 8.11 (1H, m, Ar—H), 8.24 (1H, m, Ar—H), 8.38 (1H, d, J=7.8 Hz, Ar—H), 8.78 (1H, m, Ar—H), 8.83 (1H, m, Ar—H), 9.18 (1H, br s, Ar—H); MS (ES+) m/e 349 [MH]+.
Quantity
798 mg
Type
reactant
Reaction Step One
Quantity
778 mg
Type
reactant
Reaction Step One
Quantity
0.54 mL
Type
reactant
Reaction Step One
Quantity
28 mL
Type
solvent
Reaction Step One
Yield
6%

Synthesis routes and methods III

Procedure details

1,1′-Carbonyldiimidazole (0.917 g, 5.65 mmol) was added to a stirred solution of 3-furoic acid (0.634 g, 5.65 mmol) in DMF (30 ml). The solution was stirred for 2 h before adding the preceding hydrazine (1.19 g, 5.14 mmol) and triethylamine (0.71 ml, 5.14 mmol) and triethylamine (0.71 ml, 5.14 mmol). After 18 h at room temperature, the solvent was evaporated in vacuo and water added to the residue. The resultant precipitate was collected by filtration, washed with water and hexane and dried in vacuo to give the ketohydrazine (0.66 g, 45%), MS (ES+) m/e 289 [MH]+. A solution of the ketohydrazine (0.66 g, 2.3 mmol) and triethylamine hydrochloride (0.07 g, 0.5 mmol) in xylene (40 ml) was heated at reflux for 18 h. The solution was cooled to room temperature and the solvent evaporated in vacuo. Diethyl ether was added to the residue and the resulting solid collected by filtration, washed with diethyl ether and dried in vacuo to give the title-phthalazine (0.46 g, 74%), 1H NMR (250 MHz, CDCl3) δ 7.32 (1H, d, J=1.8 Hz, Ar—H), 7.62 (1H, d, J=1.4 Hz. Ar—H), 7.90 (1H, m, Ar—H), 8.04 (1H, t, J=7.6 Hz, Ar—H), 8.31 (1H, d, J=8.2 Hz, Ar—H), 8.58 (1H, s, Ar—H), 8.75 (1H, d, Ar—H); MS (ES+) m/e 271 [MH]+.
Quantity
0.66 g
Type
reactant
Reaction Step One
Quantity
0.07 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Yield
74%

Synthesis routes and methods IV

Procedure details

1,4-dichlorophthalazine (1.6 g, 8 mmol) was slurried in 80 mL of MIBK and 2,6 cis-dimethyl piperazine (3.6 g, 32 mmol, 4 eq) was added. The reaction was stirred overnight and the solvent was removed in vacuo. The crude material was dissolved in 200 mL of CH2Cl2 and washed with 1×30 mL of a 1:1 mixture of H2O and sat. sodium bicarbonate and 1×30 mL of sat. NaCl solution. The organic layer was dried over MgSO4, filtered, and concentrated. Purification by column chromatography (100:5:1 dichloromethane:methanol:triethylamine) afforded 1.6 g (72%) of 1-chloro-4-(cis)-3,5-dimethylpiperazin-1-yl)phthalazine. MS (M+H)+=277.1.
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
2,6 cis-dimethyl piperazine
Quantity
3.6 g
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phthalazine
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Citations

For This Compound
13,800
Citations
J Sangshetti, SK Pathan, R Patil, SA Ansari… - Bioorganic & Medicinal …, 2019 - Elsevier
… This review presents a summary of updated and detailed information on phthalazine as … characteristics of phthalazine derivatives and highlighted the applicability of phthalazine, as …
Number of citations: 33 www.sciencedirect.com
M Asif - Current medicinal chemistry, 2012 - ingentaconnect.com
… on pyridazine and phthalazine derivatives for their … phthalazine ring system. These structural changes resulted in some fruitful biological activities of the pyridazinone and phthalazine …
Number of citations: 164 www.ingentaconnect.com
Y Taek Han, JW Jung, NJ Kim - Current Organic Chemistry, 2017 - ingentaconnect.com
… synthesis of cinnoline, phthalazine and quinoxaline in this review… of novel cinnoline, phthalazine and quinoxaline derivatives … such as cinnoline, phthalazine and quinoxaline is …
Number of citations: 50 www.ingentaconnect.com
AM Khalil, MA Berghot, MA Gouda - European journal of medicinal …, 2009 - Elsevier
3-(1,4-Dioxo-3,4,4e,5,10,10a-hexahydro-1H-5,10-benzeno-benzo[g]phthalazin-2-yl)-3-oxo-propiononitrile (1) was utilized as key intermediate for the synthesis of some new …
Number of citations: 69 www.sciencedirect.com
RM Butnariu, MD Caprosu, V Bejan… - Journal of Heterocyclic …, 2007 - academia.edu
The literature describes a large variety of pyridazine and phthalazine compounds (1) with different biological activities: anticancer [1, 2], antituberculosis [3], antimicrobial [4-6], …
Number of citations: 82 www.academia.edu
Y NOMOTO, H Obase, H Takai, M Teranishi… - Chemical and …, 1990 - jstage.jst.go.jp
A series of phthalazine and 1, 2, 3-benzotriazine derivatives which have heterocyclylpiperidino groups was synthesized and tested for cardiotonic activity in anesthetized dogs. Several 6…
Number of citations: 210 www.jstage.jst.go.jp
M Moskovits, JS Suh - The Journal of Physical Chemistry, 1984 - ACS Publications
The “surface selection rules", ie, the modificationof the band intensities of a spectrum due to the proximity of the carrier to a surface, which are pertinent to surface-enhanced Raman are …
Number of citations: 831 pubs.acs.org
E Brachet, L Marzo, M Selkti, B König, P Belmont - Chemical Science, 2016 - pubs.rsc.org
… Further functionalization of phthalazine derivatives is possible, since the presence of a … process, either on a phthalazine substituent (2o, Table 3) or directly on the phthalazine core (2u). …
Number of citations: 104 pubs.rsc.org
AY Musa, RTT Jalgham, AB Mohamad - Corrosion Science, 2012 - Elsevier
… performance of phthalazine derivatives, namely phthalazine (PT), … Properties of the molecular structure of these phthalazine … of the phthalazine derivatives on the Fe 2 O 3 surface. …
Number of citations: 381 www.sciencedirect.com
ATA Boraei, HK Ashour, H El Sayed, N Abdelmoaty… - Bioorganic …, 2019 - Elsevier
… of new phthalazine derivatives and their in vitro and in vivo testing for their antiproliferative activity. Phthalazine was … The designed phthalazine derivatives was synthesized by linking …
Number of citations: 30 www.sciencedirect.com

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